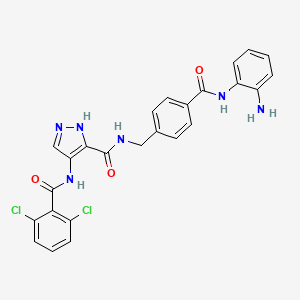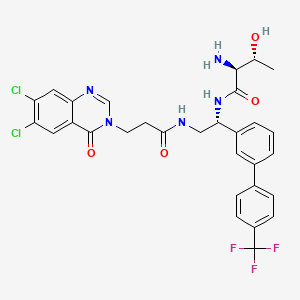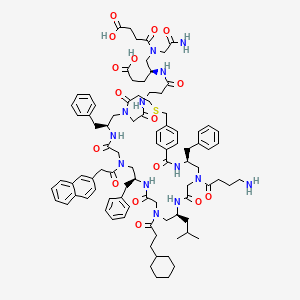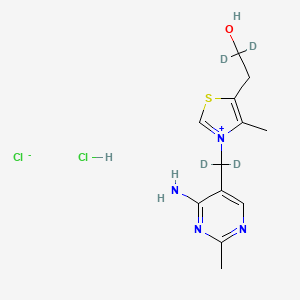
Thiamine-d4 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiamine-d4 (hydrochloride) is a deuterated form of thiamine hydrochloride, also known as vitamin B1. This compound is essential for various biochemical processes in the body, including carbohydrate metabolism and neural function. The deuterium atoms in Thiamine-d4 replace the hydrogen atoms in the thiamine molecule, making it useful in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
Thiamine-d4 (hydrochloride) can be synthesized through a multi-step process involving the incorporation of deuterium atoms into the thiamine molecule. The synthesis typically starts with the preparation of deuterated precursors, followed by their reaction with thiamine intermediates under controlled conditions. The final product is purified using techniques such as crystallization or chromatography to obtain high-purity Thiamine-d4 (hydrochloride).
Industrial Production Methods
In industrial settings, the production of Thiamine-d4 (hydrochloride) involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
Thiamine-d4 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Thiamine can be reduced to its corresponding dihydrothiamine form under specific conditions.
Substitution: Thiamine can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in alkaline solution.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Oxidation: Thiochrome.
Reduction: Dihydrothiamine.
Substitution: Various substituted thiamine derivatives.
科学的研究の応用
Thiamine-d4 (hydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of metabolic pathways and pharmacokinetics. Some key applications include:
Chemistry: Used as a tracer in studies of thiamine metabolism and degradation.
Biology: Helps in understanding the role of thiamine in cellular processes and its transport mechanisms.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of thiamine in the body.
Industry: Employed in the development of new thiamine-based drugs and supplements.
作用機序
Thiamine-d4 (hydrochloride) exerts its effects by acting as a coenzyme in various biochemical reactions. It is converted into its active form, thiamine pyrophosphate, which plays a crucial role in carbohydrate metabolism by facilitating the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway . The deuterium atoms in Thiamine-d4 do not alter its biochemical activity but provide a means to study its metabolic fate using techniques such as mass spectrometry.
類似化合物との比較
Thiamine-d4 (hydrochloride) is compared with other thiamine derivatives such as:
Thiamine mononitrate: Another form of vitamin B1 used in supplements and fortified foods.
Thiamine pyrophosphate: The active coenzyme form of thiamine.
Benfotiamine: A synthetic derivative with higher bioavailability and potential therapeutic benefits.
Uniqueness
The primary uniqueness of Thiamine-d4 (hydrochloride) lies in its deuterium labeling, which makes it an invaluable tool for tracing and studying thiamine metabolism and pharmacokinetics in various biological systems.
特性
分子式 |
C12H18Cl2N4OS |
|---|---|
分子量 |
341.3 g/mol |
IUPAC名 |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)-dideuteriomethyl]-4-methyl-1,3-thiazol-3-ium-5-yl]-1,1-dideuterioethanol;chloride;hydrochloride |
InChI |
InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1/i4D2,6D2;; |
InChIキー |
DPJRMOMPQZCRJU-PNAYBTLASA-M |
異性体SMILES |
[2H]C([2H])(CC1=C([N+](=CS1)C([2H])([2H])C2=CN=C(N=C2N)C)C)O.Cl.[Cl-] |
正規SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


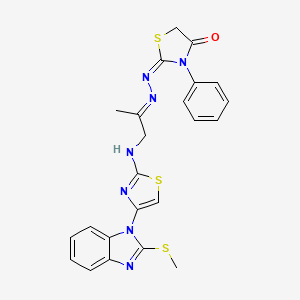
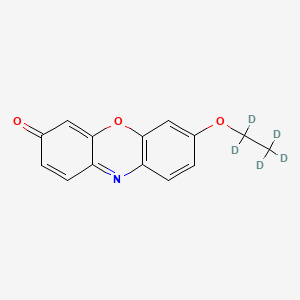

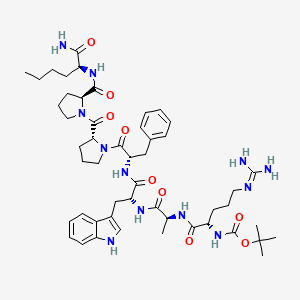
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)



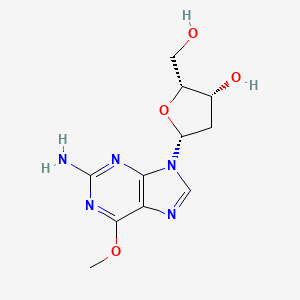
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
